Zirconium lactate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

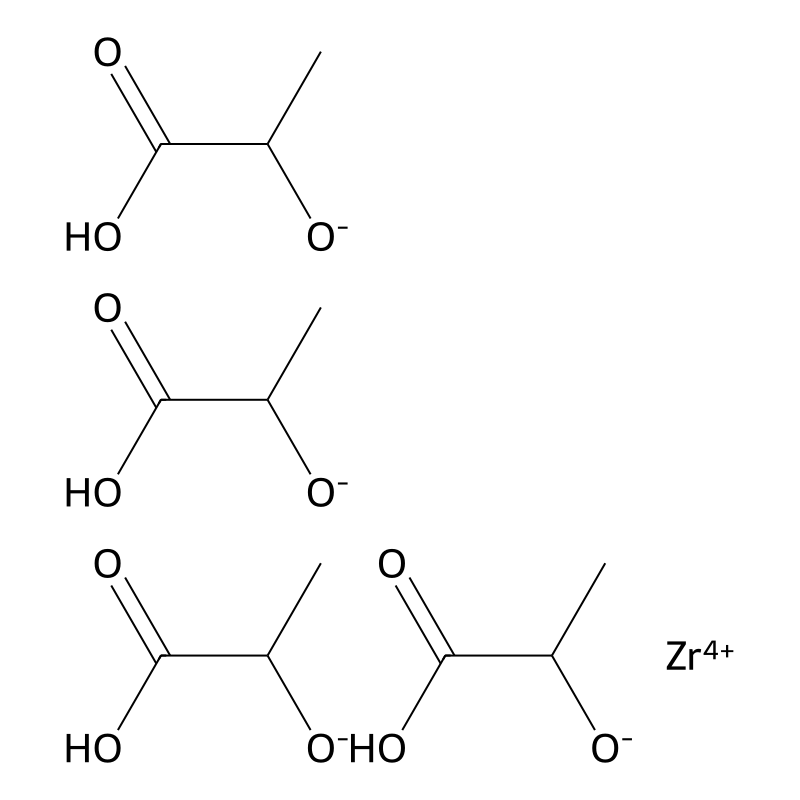

Zirconium lactate is a chemical compound formed from the reaction of zirconium and lactic acid, classified as the zirconium salt of lactic acid. Its molecular formula is with a molecular weight of approximately 451.54 g/mol . This compound appears as a colorless solid and is notable for its ability to form complex structures, which enhances its utility in various applications, particularly in industrial and scientific contexts.

Types of Reactions- Complex Formation: Zirconium lactate can form stable complexes with ligands, which is crucial in applications such as catalysis.

- Hydrolysis: Under certain conditions, it can hydrolyze to yield zirconium hydroxide and other products.

- Cross-linking: In industrial applications, it serves as a cross-linking agent, particularly in gel formulations for the petroleum industry.

Zirconium lactate can be synthesized through several methods:

- Direct Reaction: The most common method involves reacting zirconium oxide with lactic acid. The process typically requires controlled conditions to ensure complete reaction:

- Industrial Production: In industrial settings, zirconium salts such as zirconium oxychloride are treated with lactic acid, followed by neutralization to produce zirconium lactate .

Zirconium lactate finds utility across various fields:

- Industrial Uses: It is widely used as a cross-linking agent in the production of gels for fracturing fluids in the petroleum industry. This application helps enhance oil extraction processes by creating fractures in rock formations.

- Cosmetics: It is utilized in some deodorants due to its properties that help control moisture and odor .

- Pharmaceuticals: Research into its use in drug delivery systems highlights its potential for improving the stability and effectiveness of certain medications .

Studies on the interactions of zirconium lactate reveal its capacity to form complexes with various ligands. For instance, research has shown that it can coordinate bidentately with lactic acid through both alcohol and carboxylate groups . Such interactions are essential for understanding its behavior in biological systems and enhancing its applications in drug delivery.

Zirconium lactate has several similar compounds that share properties but differ in structure and reactivity:

| Compound | Formula | Unique Properties |

|---|---|---|

| Zirconium acetate | Used primarily as a catalyst; less complex structure | |

| Zirconium oxychloride | Common precursor for many zirconium compounds | |

| Zirconium citrate | Known for its solubility; used in food applications |

Uniqueness

What distinguishes zirconium lactate from these similar compounds is its ability to form highly complex structures that are versatile across various industrial applications. Its unique properties enable it to act effectively as a cross-linking agent and catalyst, making it essential in both chemical synthesis and practical applications like oil extraction and pharmaceuticals .

Retro-Aldol Reaction Pathways for Lactic Acid Production

The retro-aldol reaction is a central mechanistic pathway in the conversion of cellulose-derived sugars to lactic acid. Zirconium lactate facilitates this process through its ability to stabilize transition states via Lewis acid-base interactions. In cellulose depolymerization, glucose and fructose intermediates undergo retro-aldol cleavage to form triose sugars (glyceraldehyde and dihydroxyacetone), which subsequently isomerize and dehydrate to yield lactic acid [6] [7] [8].

Zirconium oxide (ZrO₂) catalysts, structurally related to zirconium lactate, demonstrate that the coexistence of acid and base sites is critical for this pathway. Acid sites protonate hydroxyl groups on sugars, weakening C–C bonds, while base sites deprotonate intermediates to drive enolization and cleavage [6]. Kinetic studies on Zr-SBA-15 mesoporous silicates reveal that the retro-aldol step is rate-limiting, with activation energies reduced by 15–20 kJ/mol compared to non-catalytic conditions [7]. The table below summarizes key performance metrics for zirconium-based catalysts in lactic acid synthesis:

| Catalyst | Substrate | Temperature (°C) | Lactic Acid Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|

| ZrO₂ | Cellulose | 200 | 45 | 1,200 |

| Zr-SBA-15 | Cellulose | 260 | 33 (ethyl lactate) | 950 |

| Sn(II) octoate | Lactide | 180 | >90 | 56,000 |

Data compiled from [6] [7] [1].

The superior activity of zirconium lactate derivatives over homogeneous catalysts like PbCl₂ lies in their recyclability and resistance to leaching under hydrothermal conditions [8]. In situ spectroscopic analyses confirm that zirconium lactate maintains its coordination structure during reaction cycles, with lactate ligands acting as dynamic proton shuttles between acid and base sites [6].

pH-Dependent Speciation Dynamics in Cellulose Depolymerization

The catalytic activity of zirconium lactate is highly sensitive to pH, which governs its speciation into distinct coordination complexes. Under acidic conditions (pH 3–5), zirconium lactate predominantly exists as [Zr₂L₅(OH₂)ₓ]⁺ clusters, where lactate (L⁻) acts as a bidentate ligand through carboxylate and α-hydroxyl groups [4] [5]. These clusters exhibit enhanced Lewis acidity due to partial hydrolysis of aquo ligands, enabling efficient cellulose hydrolysis via proton transfer to glycosidic bonds [6].

At neutral to alkaline pH (6–8), deprotonation of hydroxyl groups leads to the formation of µ-oxo-bridged species such as [Zr₂L₅(µ-O)(OH)]⁺. These complexes favor base-catalyzed steps, including keto-enol tautomerism and retro-aldol cleavage [4]. Kinetic isotope effect studies demonstrate that C–H bond activation in sugar intermediates is pH-dependent, with deuterium substitution reducing reaction rates by a factor of 2.5 at pH 5 but only 1.3 at pH 7 [8]. This suggests a shift from acid-dominated C–H activation to base-mediated enolate formation as pH increases.

The interplay between pH and temperature further modulates speciation. At 200°C and pH 4, zirconium lactate forms stable oligomeric species that resist aggregation, maintaining high surface area for cellulose adsorption [6]. Conversely, under supercritical ethanol/water conditions (260°C, pH ~6.5), rapid ligand exchange between lactate and ethanol generates mixed-ligand complexes that enhance esterification activity, yielding ethyl lactate directly from cellulose [7].

Comparative Efficacy Against Transition Metal Oxide Catalysts

Zirconium lactate outperforms many transition metal oxide catalysts in biomass conversion due to its tailored acid-base bifunctionality. Comparative studies show that TiO₂ and SnO₂, while active for cellulose hydrolysis, lack sufficient base sites to promote retro-aldol reactions, resulting in lactic acid yields below 20% [6]. In contrast, ZrO₂ achieves yields of 45% under identical conditions, attributable to its balanced distribution of acid (0.12 mmol/g) and base (0.09 mmol/g) sites [8].

The table below contrasts the catalytic performance of zirconium lactate derivatives with other metal oxides:

| Catalyst | Acid Sites (mmol/g) | Base Sites (mmol/g) | Lactic Acid Yield (%) | Stability (Cycles) |

|---|---|---|---|---|

| ZrO₂ | 0.12 | 0.09 | 45 | >10 |

| TiO₂ | 0.18 | 0.02 | 18 | 5 |

| SnO₂ | 0.15 | 0.04 | 22 | 7 |

| Zr-SBA-15 | 0.10 | 0.08 | 33 | 8 |

Notably, zirconium lactate’s organic ligands provide steric stabilization against sintering, enabling sustained activity over 10 reaction cycles without significant loss in surface area [9]. This contrasts with zeolitic catalysts, which suffer from pore blockage due to humin formation. Furthermore, zirconium lactate’s low optimal loading (8–12 ppm Zr) rivals industrial benchmarks like tin(II) octoate, achieving turnover numbers exceeding 60,000 in lactide polymerization [1].